

Independent Validation of NSABP C-08: A Comparative Analysis with the AVANT Trial

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Compound of Interest

Compound Name: **CT-08**

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The landmark National Surgical Adjuvant Breast and Bowel Project (NSABP) C-08 trial, which investigated the efficacy of adding bevacizumab to standard chemotherapy for stage II and III colon cancer, concluded that the anti-angiogenic agent did not significantly improve disease-free survival (DFS) or overall survival (OS). This finding, pivotal for adjuvant treatment strategies, has been independently corroborated by the similarly designed AVANT (BO17920) trial. This guide provides a detailed comparison of the methodologies and results of these two crucial phase III clinical trials, offering researchers, scientists, and drug development professionals a comprehensive overview of the evidence.

Experimental Protocols at a Glance

The fundamental designs of NSABP C-08 and the relevant arms of the AVANT trial were comparable, both aiming to assess the benefit of bevacizumab in the adjuvant setting for colon cancer. Both were large, randomized, open-label, phase III trials. Key aspects of their experimental protocols are summarized below.

Feature	NSABP C-08	AVANT
Patient Population	2,672 patients with resected Stage II or III colon carcinoma.	3,451 patients with resected high-risk Stage II or Stage III colon carcinoma.
Control Arm	mFOLFOX6 (modified Fluorouracil, Leucovorin, Oxaliplatin) for 6 months.	FOLFOX4 (Fluorouracil, Leucovorin, Oxaliplatin) for 6 months.
Experimental Arm(s)	mFOLFOX6 for 6 months plus bevacizumab (5 mg/kg every 2 weeks) for 1 year.2. XELOX (Capecitabine, Oxaliplatin) for 6 months plus bevacizumab (7.5 mg/kg every 3 weeks) for 1 year.	1. FOLFOX4 for 6 months plus bevacizumab (5 mg/kg every 2 weeks) for 1 year.2. XELOX (Capecitabine, Oxaliplatin) for 6 months plus bevacizumab (7.5 mg/kg every 3 weeks) for 1 year.
Primary Endpoint	Disease-Free Survival (DFS)	Disease-Free Survival (DFS) in Stage III patients.
Secondary Endpoints	Overall Survival (OS), toxicity	Overall Survival (OS), toxicity

NSABP C-08 Regimen: The mFOLFOX6 regimen consisted of oxaliplatin 85 mg/m², leucovorin 400 mg/m², and fluorouracil 400 mg/m² bolus followed by a 2400 mg/m² 46-hour continuous infusion, administered every two weeks for 12 cycles.[1]

AVANT Regimen: The FOLFOX4 regimen included oxaliplatin 85 mg/m² on day 1, leucovorin 200 mg/m² on days 1 and 2, and fluorouracil 400 mg/m² bolus and 600 mg/m² 22-hour continuous infusion on days 1 and 2, repeated every two weeks for 12 cycles. The XELOX regimen consisted of oxaliplatin 130 mg/m² on day 1 and capecitabine 1000 mg/m² twice daily on days 1-14, repeated every three weeks for eight cycles.[2][3]

Comparative Efficacy Outcomes

Both studies failed to demonstrate a statistically significant improvement in their primary endpoint of disease-free survival with the addition of bevacizumab. The key quantitative findings are presented below for direct comparison.

Disease-Free Survival (DFS)

Trial	Patient Group	Treatment Arm	3-Year DFS Rate	Hazard Ratio (95% CI)	P-value
NSABP C-08[4]	Overall (Stage II & III)	mFOLFOX6 + Bevacizumab	77.4%	0.89 (0.76 - 1.04)	0.15
	mFOLFOX6		75.5%		
Stage II		mFOLFOX6 + Bevacizumab	87.4%	0.82 (0.54 - 1.25)	0.35
	mFOLFOX6		84.7%		
Stage III		mFOLFOX6 + Bevacizumab	74.2%	0.90 (0.76 - 1.08)	0.25
	mFOLFOX6		72.4%		
AVANT[2][5]	Stage III	FOLFOX4 + Bevacizumab	73.7%	1.17 (0.98 - 1.39)	0.07
	FOLFOX4		76.9%		
XELOX + Bevacizumab	75.2%		1.07 (0.90 - 1.28)	0.44	

An interesting exploratory analysis in the NSABP C-08 trial revealed a transient, statistically significant improvement in DFS during the one-year period of bevacizumab administration (HR 0.61; 95% CI, 0.48 to 0.78; $P < .001$), a benefit that was not sustained after treatment cessation.[4]

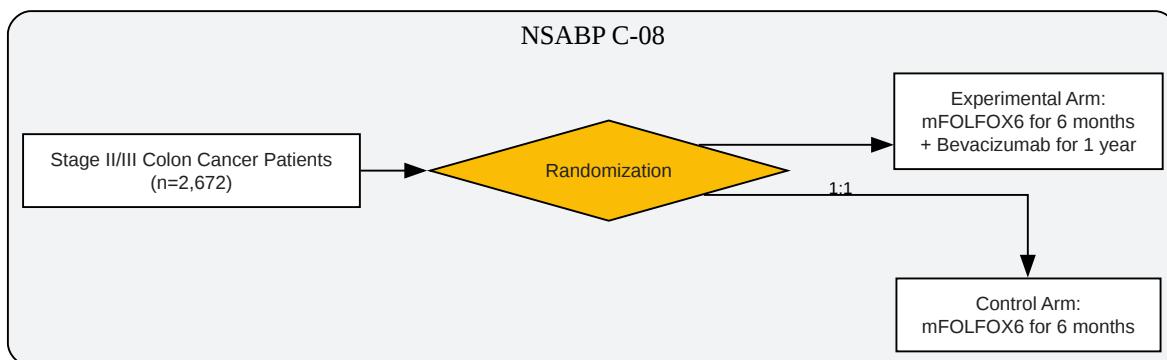
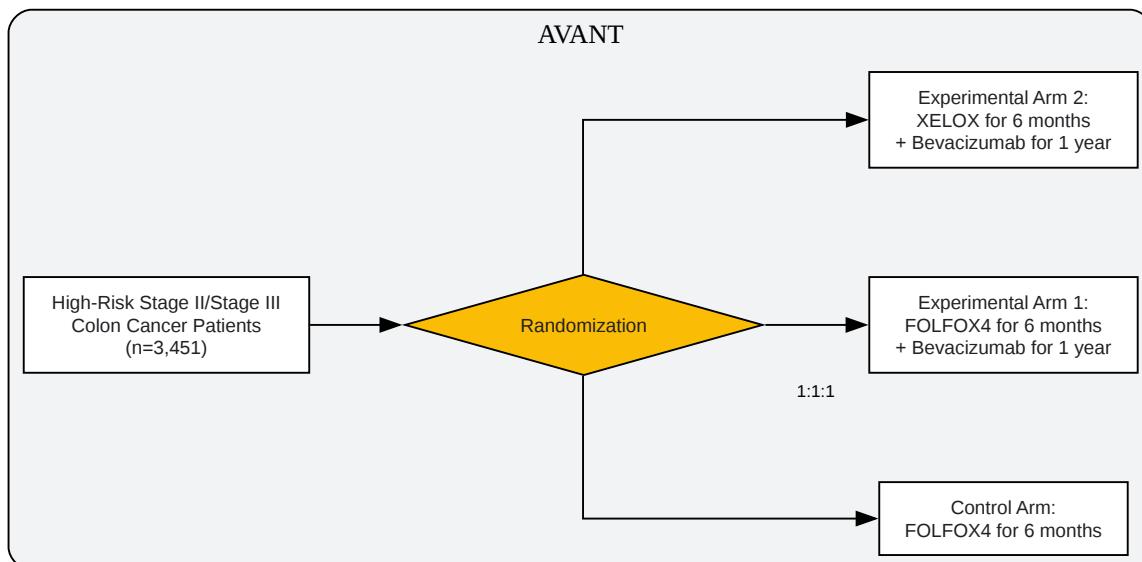
Overall Survival (OS)

Long-term follow-up in both trials confirmed no significant difference in overall survival. In fact, the AVANT trial suggested a potential detrimental effect on OS in the bevacizumab-containing arms for Stage III patients.

Trial	Patient Group	Treatment Arm	5-Year OS Rate	Hazard Ratio (95% CI)	P-value
NSABP C-08 (5-year update) ^[6]	Overall (Stage II & III)	mFOLFOX6 + Bevacizumab	Not Reported	0.95 (0.79 - 1.13)	0.56
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mFOLFOX6					
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Stage III		mFOLFOX6 + Bevacizumab	Not Reported	1.00 (0.83 - 1.21)	0.99
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AVANT (updated results) ^[7]	Stage III	FOLFOX4 + Bevacizumab	Not Reported	1.29 (1.07 - 1.55)	0.008
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XELOX + Bevacizumab	Not Reported		1.15 (0.95 - 1.39)	0.147	
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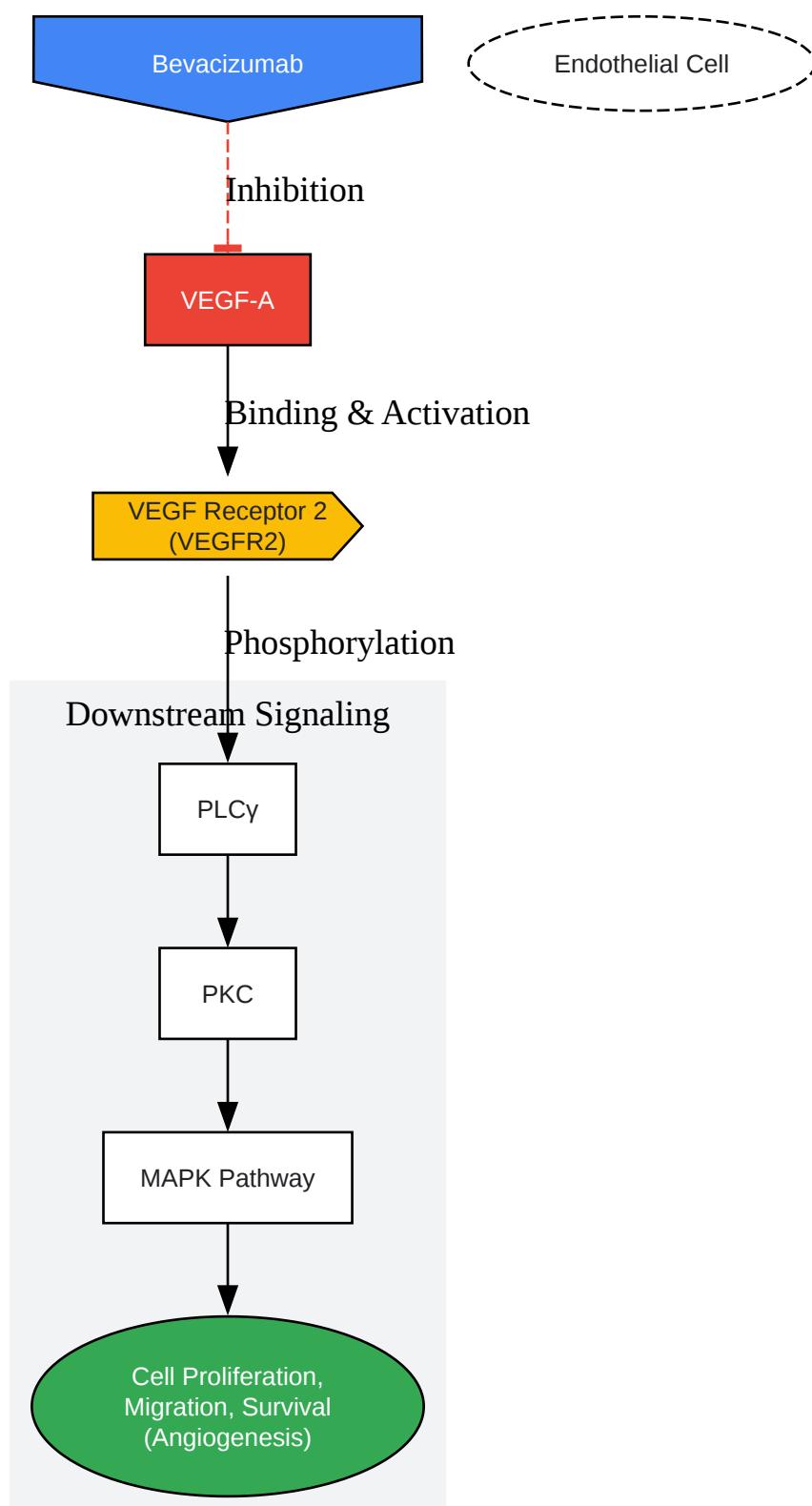
Visualizing Experimental Design and Biological Rationale

To further clarify the methodologies and the underlying biological target, the following diagrams illustrate the experimental workflows and the Vascular Endothelial Growth Factor (VEGF) signaling pathway.



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Experimental workflows of the NSABP C-08 and AVANT trials.



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